molecular formula C9H12FN3O2S B2467496 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride CAS No. 2411217-79-1

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride

Cat. No. B2467496
CAS RN: 2411217-79-1
M. Wt: 245.27
InChI Key: JURZFHWTOZACBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride (PPSF) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes.

Scientific Research Applications

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit several serine proteases, including thrombin, trypsin, and factor Xa, which are involved in blood coagulation and other physiological processes. This compound has also been studied as a potential therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders.

Mechanism of Action

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride inhibits serine proteases by irreversibly binding to their active site, which prevents the enzymes from carrying out their normal physiological functions. The binding of this compound to serine proteases is mediated by a covalent bond between the sulfonyl fluoride group of this compound and the active site serine residue of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticoagulant and anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and reduce the severity of neurological disorders in animal models. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the physiological functions of these enzymes. However, this compound has some limitations for lab experiments, including its irreversible inhibition of serine proteases, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, this compound can react with other nucleophiles in the experimental system, which can lead to non-specific effects.

Future Directions

Future research on 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride could focus on its potential applications in drug discovery and development. This compound could be used as a lead compound for the development of more potent and selective serine protease inhibitors. Additionally, this compound could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Further research could also investigate the potential therapeutic applications of this compound for various diseases, including cancer, inflammatory disorders, and neurological disorders.

Synthesis Methods

4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride can be synthesized by reacting 4-pyridin-3-ylpiperazine with sulfonyl fluoride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4-pyridin-3-ylpiperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O2S/c10-16(14,15)13-6-4-12(5-7-13)9-2-1-3-11-8-9/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURZFHWTOZACBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.